Tiacrilast
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Overview
Description
Tiacrilast, also known as Ro 22-3747, is a quinazolinyl-propenoic acid derivative patented by Hoffmann-La Roche, Inc. It is primarily recognized for its potent antihypertensive properties and its utility in managing anaphylaxis. This compound acts as a mast cell degranulation inhibitor, effectively inhibiting antigen-induced histamine release from passively sensitized rat peritoneal cells in vitro .
Preparation Methods
Tiacrilast can be synthesized through various synthetic routes. One common method involves the reaction of methyl-5-(methylthio)-4-oxo-3(4H)-quinazolineacrylate with appropriate reagents under controlled conditions . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tiacrilast undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed on this compound to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tiacrilast has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying mast cell degranulation and histamine release mechanisms.
Biology: It is employed in biological studies to understand allergic mediator release and its inhibition.
Medicine: this compound has shown significant potential in managing allergic asthma and allergic rhinitis.
Mechanism of Action
The mechanism of action of Tiacrilast involves the inhibition of allergic mediator release. It acts as a potent inhibitor of antigen-induced (IgE-mediated) histamine release from passively sensitized rat peritoneal cells in vitro. This compound does not display end organ antagonism to histamine, serotonin, or leukotrienes. Instead, it prevents the release of these mediators, thereby reducing allergic responses .
Comparison with Similar Compounds
Tiacrilast is unique in its potent mast cell degranulation inhibition properties. Similar compounds include:
Cromoglycate: Another mast cell stabilizer used in the management of allergic conditions.
Lodoxamide: An antiallergic agent that also inhibits mast cell degranulation.
Doxantrazole: An orally active antiallergic drug with similar properties.
This compound stands out due to its higher potency and efficacy in various in vitro and in vivo models of immediate hypersensitivity .
Properties
CAS No. |
78299-53-3 |
---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O3S/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16/h2-7H,1H3,(H,15,16)/b5-4+ |
InChI Key |
VHFPVEGFRVEDBK-SNAWJCMRSA-N |
Isomeric SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)O |
SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |
Synonyms |
3-(6-(methylthio)-4-oxo-4H-quinazolin-3-yl)-2-propenoic acid Ro 223747 Ro-22-3747 tiacrilast |
Origin of Product |
United States |
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